molecular formula C36H70MgO4<br>Mg(C18H35O2)2<br>C36H70MgO4 B146234 Magnesium stearate CAS No. 557-04-0

Magnesium stearate

Cat. No. B146234
CAS RN: 557-04-0
M. Wt: 591.2 g/mol
InChI Key: HQKMJHAJHXVSDF-UHFFFAOYSA-L
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Patent
US08574800B2

Procedure details

1,422 parts of stearic acid is added to 10,000 parts of ethanol, and mixed together at 75° C. 298 parts of magnesium hydroxide is gradually added to the mixture, and mixed for one hour after completion of the addition. The resultant mixture is cooled to 20° C., and the reaction product is filtered to remove ethanol and reaction residue. The obtained reaction solid product is dried at 150° C. for 3 hours using a heating vacuum drier. The product is taken out from the drier, and is allowed to stand for cooling, as a result of which a solid product of magnesium stearate is obtained. The obtained solid product is milled and classified in a similar manner to the production of zinc stearate particles 1, and further classified in a similar manner to the production of zinc stearate particles 6, as a result of which magnesium stearate particles 1 are obtained. The particle size distribution of the obtained magnesium stearate particles 1 is shown in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[Mg+2:22].[OH-]>C(O)C>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Mg+2:22].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed together at 75° C
ADDITION
Type
ADDITION
Details
mixed for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after completion of the addition
FILTRATION
Type
FILTRATION
Details
the reaction product is filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
ethanol and reaction residue
CUSTOM
Type
CUSTOM
Details
The obtained reaction solid product
CUSTOM
Type
CUSTOM
Details
is dried at 150° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
for cooling

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.